(1R,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride
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Overview
Description
(1R,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride is a chiral amino acid derivative It is a crystalline solid that is soluble in water and commonly used in various scientific research fields due to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride typically involves the reduction of a precursor compound, such as a cyclohexanone derivative, followed by amination and subsequent acidification to form the hydrochloride salt. One common method involves the use of lithium aluminum hydride (LiAlH4) for the reduction step, followed by treatment with ammonia or an amine source to introduce the amino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of more cost-effective reagents and optimized reaction conditions to improve yield and purity. Continuous flow reactors and other advanced technologies may be used to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, while alcohols and acids are used for esterification.
Major Products
Oxidation: Imines, nitriles
Reduction: Alcohols, aldehydes
Substitution: Amides, esters
Scientific Research Applications
(1R,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its chiral nature allows it to interact selectively with specific targets, enhancing its efficacy and reducing potential side effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-aminocyclopentanecarboxylic acid hydrochloride
- (1R,2R)-2-aminocycloheptanecarboxylic acid hydrochloride
- (1R,2R)-2-aminocyclobutanecarboxylic acid hydrochloride
Uniqueness
(1R,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride is unique due to its specific ring size and chiral configuration, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions and biological interactions, making it a valuable compound for various applications.
Properties
CAS No. |
1017240-84-4 |
---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
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